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CAS No.: 1093880-89-7

Cat. No.: B1455532
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An In-depth Technical Guide to (4-Chloropyrimidin-2-yl)methanol: A Core Building Block in

Modern Medicinal Chemistry

Abstract
(4-Chloropyrimidin-2-yl)methanol is a pivotal heterocyclic building block in the landscape of

drug discovery and development. Its strategic functionalization, featuring a reactive

chloropyrimidine core and a versatile methanol group, positions it as a valuable intermediate

for the synthesis of complex, biologically active molecules. This guide provides a

comprehensive technical overview of (4-Chloropyrimidin-2-yl)methanol, detailing its

physicochemical properties, plausible synthetic routes, robust analytical characterization

methodologies, and its strategic application in the design of targeted therapeutics, particularly

kinase inhibitors. This document is intended to serve as a foundational resource for

researchers, medicinal chemists, and process development scientists engaged in the synthesis

and application of novel pharmaceutical agents.
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The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in a significant

percentage of small-molecule drugs approved by the FDA, including a majority of recently

approved protein kinase inhibitors.[1] The specific substitution pattern of (4-Chloropyrimidin-
2-yl)methanol offers a distinct set of synthetic advantages. The chlorine atom at the 4-position

is susceptible to nucleophilic aromatic substitution (SNAr), a common and powerful reaction for

introducing amines, thiols, and other functionalities that often serve as key "hinge-binding"

motifs in kinase inhibitors.[1] Concurrently, the methanol group at the 2-position provides a

synthetic handle for a variety of transformations, such as oxidation to an aldehyde for

subsequent condensation reactions or conversion to a leaving group for coupling with other

molecular fragments. This dual functionality makes (4-Chloropyrimidin-2-yl)methanol a
highly strategic starting material for building molecular diversity and accessing novel chemical

space.

Physicochemical and Spectroscopic Data
The precise characterization of (4-Chloropyrimidin-2-yl)methanol is fundamental for its

effective use in synthesis. The following tables summarize its key physical properties and the

expected spectroscopic data for analytical confirmation.

Table 1: Physical and Chemical Properties
Property Value Source(s)

CAS Number 1093880-89-7 [2][3]

Molecular Formula C₅H₅ClN₂O [2]

Molecular Weight 144.56 g/mol [2]

Appearance White to yellow solid Inferred from supplier data

Boiling Point 238.4 ± 20.0 °C (Predicted) [4]

Density 1.422 ± 0.06 g/cm³ (Predicted) [4]

Storage Conditions
Inert atmosphere, store in

freezer, under -20°C
[2]

SMILES Code OCC1=NC=CC(Cl)=N1 [2]
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Table 2: Expected Analytical Characterization Data
Technique Expected Signals / Observations

¹H NMR

Aromatic protons on the pyrimidine ring

(doublets, ~8.5-9.0 ppm).Methylene protons (-

CH₂OH) as a singlet or doublet (~4.5-5.0

ppm).Hydroxyl proton (-OH) as a broad singlet

(variable, exchangeable with D₂O).

¹³C NMR

Aromatic carbons of the pyrimidine ring (~150-

170 ppm).Methylene carbon (-CH₂OH) (~60-65

ppm).

LC-MS

Molecular Ion (M+H)⁺: 145.0166Isotopic

Pattern: A characteristic ~3:1 ratio for the M⁺

and (M+2)⁺ peaks due to the presence of ³⁵Cl

and ³⁷Cl isotopes.

HPLC

A single major peak indicating high purity, with

retention time dependent on the specific column

and mobile phase used.

Synthesis and Purification
While specific literature detailing the synthesis of (4-Chloropyrimidin-2-yl)methanol is sparse,

a logical and effective synthetic strategy involves the selective reduction of a suitable precursor

such as 4-chloro-2-pyrimidinecarboxaldehyde or an ester of 4-chloro-2-pyrimidinecarboxylic

acid. The following protocol describes a representative reduction of the aldehyde.

Proposed Synthetic Workflow: Reduction of Aldehyde
Precursor
This protocol is based on standard, well-established reduction methodologies for heterocyclic

aldehydes.
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Step 1: Aldehyde Preparation (Hypothetical) Step 2: Selective Reduction

2,4-Dichloropyrimidine

4-Chloro-2-pyrimidinecarboxaldehyde

Formylation or Grignard followed by oxidation

4-Chloro-2-pyrimidinecarboxaldehyde

Dissolve in Methanol/THF
Cool to 0°C

Sodium Borohydride (NaBH₄)
(Portion-wise addition)

Quench with Water/NH₄Cl (aq)
Work-up (Extraction with EtOAc)

(4-Chloropyrimidin-2-yl)methanol

Click to download full resolution via product page

Caption: Proposed synthesis of (4-Chloropyrimidin-2-yl)methanol.

Detailed Experimental Protocol (Representative)
Materials:

4-Chloro-2-pyrimidinecarboxaldehyde

Sodium borohydride (NaBH₄)
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Methanol (MeOH), Anhydrous

Tetrahydrofuran (THF), Anhydrous

Ethyl acetate (EtOAc)

Saturated aqueous ammonium chloride (NH₄Cl)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or

Argon), add 4-chloro-2-pyrimidinecarboxaldehyde (1.0 eq). Dissolve the aldehyde in a

mixture of anhydrous THF and anhydrous MeOH (e.g., a 4:1 ratio).

Cooling: Cool the resulting solution to 0°C using an ice-water bath.

Reduction: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise over 15-20 minutes,

ensuring the internal temperature does not rise significantly.

Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is

consumed.

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated

aqueous NH₄Cl solution at 0°C.

Extraction: Allow the mixture to warm to room temperature and remove the organic solvents

under reduced pressure. Partition the remaining aqueous residue between water and ethyl

acetate. Extract the aqueous layer three times with ethyl acetate.

Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude material by column chromatography on silica gel, typically using

a gradient of ethyl acetate in hexanes, to afford pure (4-Chloropyrimidin-2-yl)methanol.

Analytical Characterization Workflow
A self-validating protocol for confirming the identity and purity of synthesized (4-
Chloropyrimidin-2-yl)methanol is crucial. This involves a combination of spectroscopic and

chromatographic techniques.

Analytical & Purification Workflow

Characterization Techniques

Crude Product
(Post-Workup)

TLC Analysis
(Initial Purity Check)

Silica Gel
Column Chromatography

Collect & Combine
Pure Fractions

TLC Analysis
(Confirm Purity) Full Characterization

¹H and ¹³C NMR
(Structural Confirmation)

LC-MS
(Purity & Mass Verification)

HPLC
(Quantitative Purity)

Click to download full resolution via product page

Caption: Integrated workflow for purification and analysis.

Expertise & Causality:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for

unambiguous structure elucidation. The sample is dissolved in a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆). The resulting spectra provide information on the number and

connectivity of protons and carbons, confirming the presence of the pyrimidine ring, the

chlorination pattern, and the hydroxymethyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides orthogonal

data for both purity and identity. The liquid chromatography step separates the target

compound from any impurities or starting materials. The mass spectrometer then provides
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the mass-to-charge ratio of the eluting compound. The detection of the correct molecular ion

with its characteristic chlorine isotopic pattern provides strong evidence for the compound's

identity.

High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment,

HPLC with UV detection is the gold standard. A calibrated analysis can determine the purity

of the final product to >95% or >99%, which is critical for its use in subsequent synthetic

steps, especially in a drug development context.

Applications in Drug Discovery
The true value of (4-Chloropyrimidin-2-yl)methanol lies in its role as a versatile synthetic

intermediate. The pyrimidine core is a privileged scaffold in kinase inhibitor design, often

interacting with the hinge region of the kinase ATP-binding site.[1]

Strategic Role as a Functionalized Building Block
(4-Chloropyrimidin-2-yl)methanol provides two distinct points for diversification, allowing for

the systematic exploration of structure-activity relationships (SAR).
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C4 Position Chemistry

C2 Position Chemistry

(4-Chloropyrimidin-2-yl)methanol

SₙAr Reaction Oxidation (e.g., PCC, DMP) Activation (e.g., SOCl₂)

4-Substituted Pyrimidine
(e.g., for Hinge Binding)

R-NH₂ R-SH

Diverse Library of
Kinase Inhibitors / Drug Candidates

Forms Aldehyde
(for Condensation)

Forms Chloromethyl
(for Coupling)

Click to download full resolution via product page

Caption: Synthetic utility of (4-Chloropyrimidin-2-yl)methanol.

Modification at the 4-Position: The chlorine atom is a good leaving group for SNAr reactions.

This allows for the introduction of various amine-containing fragments, a key strategy in the

synthesis of many kinase inhibitors like Pazopanib, which contains an N-(pyrimidin-4-yl)

moiety.[5] By reacting (4-Chloropyrimidin-2-yl)methanol with a diverse panel of amines,

chemists can rapidly generate libraries of compounds to probe the SAR of the hinge-binding

region.

Modification at the 2-Position: The primary alcohol can be easily transformed.

Oxidation: Mild oxidation to the corresponding aldehyde provides an electrophilic center

for reactions such as reductive aminations or Wittig reactions, enabling chain extension

and the introduction of new pharmacophoric elements.
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Activation: Conversion of the alcohol to a better leaving group (e.g., a tosylate or a

chloride using thionyl chloride) activates the position for substitution reactions, allowing it

to be coupled with nucleophiles to build out the "solvent-front" region of a kinase inhibitor.

[6]

Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is

paramount.

Handling: (4-Chloropyrimidin-2-yl)methanol should be handled in a well-ventilated area,

preferably within a chemical fume hood.[4] Standard personal protective equipment (PPE),

including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.[7] Avoid

inhalation of dust and contact with skin and eyes.

Storage: The compound should be stored in a tightly sealed container under an inert

atmosphere (e.g., nitrogen or argon) and kept in a freezer at or below -20°C to ensure long-

term stability and prevent degradation.[2]

Toxicity: While specific toxicity data for this compound is not readily available, it should be

treated as a potentially hazardous substance. Chlorinated heterocyclic compounds can be

irritants and harmful if ingested or absorbed through the skin.

Conclusion
(4-Chloropyrimidin-2-yl)methanol is more than a simple chemical; it is a strategic tool for the

modern medicinal chemist. Its defined structure, characterized by two distinct and synthetically

versatile functional groups, provides a reliable and efficient entry point into the chemical space

of pyrimidine-based therapeutics. The robust analytical methods outlined herein ensure its

quality and integrity, while its logical application in the synthesis of kinase inhibitors

underscores its importance. This guide serves to equip researchers and drug development

professionals with the core knowledge required to confidently and effectively leverage (4-
Chloropyrimidin-2-yl)methanol in their pursuit of novel medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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